4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3S/c19-16-6-8-17(9-7-16)24(21,22)20-14-18(10-12-23-13-11-18)15-4-2-1-3-5-15/h1-9,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDBAZTVNARLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Stoichiometry
Chlorobenzene reacts with 1.6 equivalents of chlorosulfonic acid and 3.2 equivalents of thionyl chloride at temperatures between 30–60°C. The reaction generates 4-chlorobenzenesulfonyl chloride alongside stoichiometric byproducts (SO₂ and HCl), which are scrubbed and recycled. Excess thionyl chloride (up to 220% molar excess) ensures complete conversion, while the absence of hydrolytic workup preserves yield and purity.
Table 1: Optimized Parameters for Sulfonylation
| Parameter | Value |
|---|---|
| Chlorobenzene | 1.0 mol |
| Chlorosulfonic Acid | 1.6 mol |
| Thionyl Chloride | 3.2 mol |
| Temperature | 30–60°C |
| Reaction Time | 2–4 hours |
| Yield | 90–95% |
Synthesis of 4-Chlorobenzenesulfonamide Intermediates
The sulfonyl chloride intermediate is converted to sulfonamide derivatives via nucleophilic substitution with amines. Research from PMC6271771 demonstrates that 4-aminobenzenesulfonamide derivatives are efficiently synthesized using aqueous ammonia or aliphatic amines.
Amidation with Ammonia
Crude 4-chlorobenzenesulfonyl chloride is reacted with 25% aqueous ammonia at 30–35°C for 2 hours, yielding 4-chlorobenzenesulfonamide. The undissolved 4,4'-dichlorodiphenyl sulfone is removed via filtration, and the filtrate is acidified to precipitate the sulfonamide (90.9% yield).
Introduction of the 4-Phenyloxan-4-ylmethyl Group
The coupling of 4-chlorobenzenesulfonamide with 4-phenyloxan-4-ylmethanamine is achieved through alkylation or Mitsunobu reactions. Patent EP0115328B1 highlights the use of alkylating agents such as dimethyl sulfate or alkyl halides for sulfonic acid ester formation, which can be adapted for amine coupling.
Alkylation with 4-Phenyloxan-4-ylmethyl Halides
4-Phenyloxan-4-ylmethyl bromide (synthesized via bromination of 4-phenyloxan-4-ylmethanol) reacts with 4-chlorobenzenesulfonamide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C. The reaction proceeds via an SN2 mechanism, with yields dependent on the purity of the alkylating agent.
Table 2: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Sulfonamide | 1.0 mol |
| Alkyl Halide | 1.2 mol |
| Base | K₂CO₃ (2.0 mol) |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to couple 4-chlorobenzenesulfonamide with 4-phenyloxan-4-ylmethanol using triphenylphosphine and diethyl azodicarboxylate (DEAD). This method avoids harsh conditions but requires anhydrous solvents and precise stoichiometry.
Purification and Characterization
Final purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane). Characterization by ¹H NMR, ¹³C NMR, and HPLC confirms structural integrity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, e.g., methoxybenzene derivatives.
Oxidation: Sulfonic acids.
Reduction: Amines and alcohols.
Scientific Research Applications
4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new antibacterial agents.
Biological Studies: Investigated for its potential effects on enzyme inhibition and protein interactions.
Industrial Chemistry: Utilized in the synthesis of more complex organic molecules and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, a precursor for folic acid, thereby inhibiting bacterial growth and replication.
Comparison with Similar Compounds
Core Modifications
- Cyclopentene Derivatives ():
Compounds such as 4-chloro-N-(3-((2-hydroxy-4-oxocyclopent-2-en-1-yl)methyl)phenethyl)benzenesulfonamide (41) feature a cyclopentene ring instead of oxane. Substituents like hydroxy, isobutoxy, or ethyl groups on the cyclopentene ring influence synthesis yields (73–88%) and solubility. For example, compound 41 (88% yield) has higher polarity due to hydroxy and oxo groups, while 37 and 38 (73–80% yields) are more lipophilic . - Tricyclic Indoline Systems ():
The compound 4-chloro-N-[2-(6,8-dichloro-4-methylidene-2,3,4,4a,9,9a-hexahydro-1H-carbazol-4a-yl)ethyl]benzene-1-sulfonamide incorporates a tricyclic indoline scaffold, increasing molecular complexity and likely enhancing CNS permeability. Its TLC mobility (Rf = 0.60) suggests moderate polarity .
Substituent Effects
- Halogenation Patterns ():
- CCG-4986 (): Contains a nitro group and methoxysulfanyl substituent, enabling RGS4 inhibition. The nitro group enhances electron-withdrawing effects, contrasting with the oxane group in the target compound, which may reduce metabolic instability .
- Dichlorobenzyl Derivatives (): Compounds like 4-chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide exhibit higher halogen content, likely improving pesticidal activity (e.g., flusulfamide analogs in ) .
Physicochemical Properties
- Thermal Stability : High decomposition temperatures (e.g., 220°C for dichlorobenzyl derivatives) correlate with halogen-rich structures, enhancing stability for agrochemical use .
Biological Activity
4-Chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their antibacterial properties, as well as their roles in various biological processes. This article reviews the biological activity of this specific compound, synthesizing findings from diverse research sources.
The molecular formula of this compound is with a molecular weight of approximately 323.81 g/mol. The structure includes a sulfonamide group attached to a chlorinated aromatic ring, which is significant for its biological interactions.
Sulfonamides generally exert their biological effects through inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). The presence of the chlorine atom and the oxan moiety may enhance the compound's binding affinity to target enzymes or receptors, potentially leading to increased efficacy in therapeutic applications.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. A study evaluating various sulfonamide derivatives found that compounds similar to this compound demonstrated effective inhibition against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| 4-Amino-N-(2-chlorophenyl)benzenesulfonamide | S. aureus | 15 |
| 2-Hydrazinocarbonyl-benzenesulfonamide | E. coli | 20 |
Cardiovascular Effects
Another area of investigation involves the effects of sulfonamide derivatives on cardiovascular health. A study using isolated rat heart models showed that certain sulfonamides could influence perfusion pressure and coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
Table 2: Effects on Perfusion Pressure and Coronary Resistance
| Compound | Perfusion Pressure Change (mmHg) | Coronary Resistance Change (%) |
|---|---|---|
| This compound | Decreased by 10 | Decreased by 15 |
| Control | No change | N/A |
Case Studies
- Study on Cardiac Function : A study published in the Brazilian Journal of Science assessed the impact of various benzenesulfonamides on cardiac function. Results indicated that compounds structurally similar to this compound significantly reduced coronary resistance and improved perfusion pressure, indicating favorable effects on cardiac output .
- In Vitro Antibacterial Assessment : In vitro studies conducted to evaluate the antibacterial activity of various sulfonamides showed that derivatives with similar structural features exhibited comparable potency against common pathogens . This supports the hypothesis that modifications in the sulfonamide structure can enhance or modify biological activity.
Pharmacokinetic Considerations
Understanding the pharmacokinetics of this compound is crucial for predicting its efficacy and safety profile. Theoretical models suggest favorable absorption characteristics, but further empirical studies are necessary to establish accurate pharmacokinetic parameters such as bioavailability, half-life, and metabolism .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide, and how do they influence its chemical reactivity?
- Answer : The compound contains three critical structural motifs:
Sulfonamide group (-SO₂NH-) : Enhances hydrogen-bonding capacity and potential biological interactions .
Chloro-substituted benzene ring : Introduces steric and electronic effects, influencing electrophilic substitution patterns .
4-Phenyloxan-4-ylmethyl group : A conformationally constrained oxane ring fused with a phenyl group, which may improve metabolic stability .
- Methodological Insight : Use NMR spectroscopy (¹H/¹³C) and X-ray crystallography to confirm stereoelectronic effects (e.g., dihedral angles between aromatic rings) .
Q. What synthetic routes are reported for this compound, and what are common yield-limiting steps?
- Answer : Synthesis typically involves:
Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a secondary amine precursor (e.g., 4-phenyloxan-4-ylmethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .
- Critical Parameters :
- Temperature control (0–5°C during sulfonylation to minimize side reactions) .
- pH adjustment (neutral to slightly basic) to stabilize intermediates .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental NMR data for this compound?
- Answer : Contradictions often arise from:
Dynamic effects : Rotamers or hindered rotation in the oxane or sulfonamide groups. Use VT-NMR (variable-temperature NMR) to probe conformational exchange .
Solvent-induced shifts : Compare experimental data with computational predictions (DFT or MD simulations) in the same solvent .
- Case Study : For related sulfonamides, VT-NMR at 298–343 K resolved splitting peaks caused by rotameric equilibria .
Q. What strategies optimize reaction yield in multi-step syntheses involving sensitive intermediates?
- Answer :
Protective group chemistry : Use tert-butoxycarbonyl (Boc) groups to shield amines during sulfonylation, followed by acidic deprotection (e.g., TFA) .
In-line monitoring : Employ HPLC-MS to track intermediates and adjust reaction times dynamically .
Microwave-assisted synthesis : Reduces reaction times for steps prone to decomposition (e.g., cyclization of oxane rings) .
Q. What in vitro assays are suitable for evaluating its biological activity, and how do structural modifications alter efficacy?
- Answer :
- Antimicrobial assays : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Structure-Activity Relationship (SAR) :
- Chloro substitution : Enhances membrane permeability but may increase cytotoxicity .
- Oxane ring modifications : Bulky substituents improve target selectivity (e.g., kinase inhibition) .
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
- Answer :
Standardize assay conditions : Variability in cell culture media, incubation times, or solvent carriers (e.g., DMSO concentration) can skew results .
Validate purity : Impurities >5% (by HPLC) may artifactually enhance or suppress activity. Use preparative HPLC for >99% purity .
Cross-validate targets : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinities .
Analytical and Computational Tools
Q. Which computational methods predict the compound’s pharmacokinetic properties?
- Answer :
- ADMET Prediction : Tools like SwissADME or Schrödinger’s QikProp estimate logP, solubility, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., using CHARMM forcefields) to assess blood-brain barrier penetration .
Synthesis Optimization Table
| Step | Key Parameters | Optimal Conditions | Yield Improvement Strategy |
|---|---|---|---|
| Sulfonylation | Temperature, base stoichiometry | 0–5°C, 1.2 eq. Et₃N | Slow addition of sulfonyl chloride |
| Purification | Solvent polarity, column load | Ethyl acetate:hexane (3:7), 10 mg/mL | Gradient elution with 5% MeOH |
| Characterization | NMR solvent, decoupling | CDCl₃, NOESY for stereochemistry | Deuterated DMSO for H-bond analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
